2-[2-(Dimethylamino)ethoxy]pyridin-4-amine
Description
2-[2-(Dimethylamino)ethoxy]pyridin-4-amine is a pyridine derivative featuring a dimethylaminoethyl ether substituent at the 2-position and an amino group at the 4-position of the pyridine ring. This structure combines electron-donating groups (dimethylamino and ethoxy) with a primary amine, making it a versatile intermediate in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-[2-(dimethylamino)ethoxy]pyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-12(2)5-6-13-9-7-8(10)3-4-11-9/h3-4,7H,5-6H2,1-2H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VINYJNGGVYOFMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=NC=CC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
908117-05-5 | |
| Record name | 2-[2-(dimethylamino)ethoxy]pyridin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
2-[2-(Dimethylamino)ethoxy]pyridin-4-amine, often referred to as DMAE-Py, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of DMAE-Py typically involves the reaction of 4-chloropyridine with 2-(dimethylamino)ethanol under basic conditions. The resulting compound has been characterized using various spectroscopic techniques, confirming its structure.
Anticancer Activity
DMAE-Py has shown promising anticancer properties across multiple cancer cell lines. In vitro studies indicate that it exhibits significant antiproliferative effects:
- IC50 Values : The compound demonstrated IC50 values ranging from 30 nM to 240 nM against various cancer cell lines, including HeLa and A549 cells .
- Mechanism of Action : DMAE-Py appears to inhibit tubulin polymerization, leading to G2/M phase cell cycle arrest and inducing apoptosis through the intrinsic pathway. This was evidenced by the activation of caspase-9 and mitochondrial depolarization in treated cells .
Neuroprotective Effects
Research indicates that DMAE-Py may have neuroprotective properties by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's. The compound's ability to modulate cholinergic activity suggests its potential use in cognitive enhancement therapies .
Structure-Activity Relationship (SAR)
The biological activity of DMAE-Py is closely tied to its structural components. Key findings from SAR studies include:
- Dimethylamino Group : The presence of the dimethylamino group is critical for enhancing solubility and biological activity.
- Pyridine Ring : The pyridine moiety contributes significantly to the interaction with biological targets, affecting both potency and selectivity.
- Ethoxy Linker : The ethoxy group aids in maintaining the spatial orientation necessary for optimal binding to target proteins .
Case Studies
- Antisense Oligonucleotide Modulation : A study evaluated the effect of incorporating 2'-O-[2-[2-(N,N-dimethylamino)ethoxy]ethyl] modifications into antisense oligonucleotides. The results indicated that these modifications maintained potency in liver tissues, suggesting potential applications in gene therapy .
- Cancer Cell Line Studies : In a series of experiments on various cancer cell lines, DMAE-Py exhibited superior antiproliferative activity compared to traditional chemotherapeutics. Notably, it was found to be more effective than CA-4, a known anticancer agent, particularly against A549 cells .
Scientific Research Applications
2-[2-(Dimethylamino)ethoxy]pyridin-4-amine, also known as DMAPEA, is an organic compound with the molecular formula and a molecular weight of 181.23. It is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Environmental Remediation
Compounds similar to this compound have been studied for their role in environmental remediation. Amine-functionalized sorbents have demonstrated efficiency in removing persistent organic pollutants, such as Perfluoroalkyl and polyfluoroalkyl substances (PFAS), from water supplies. The removal process relies on electrostatic and hydrophobic interactions, and sorbent morphology, suggesting that similar compounds could be applied in the treatment of municipal water and wastewater for contaminant control.
Pharmaceutical Synthesis
This compound is used in the synthesis of pharmaceuticals. Novel compounds with valuable properties can be used for the preparation of pharmaceuticals . 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives, for example, inhibit c-KIT kinase across a wide range of c-KIT mutations and are useful in treating diseases such as cancer .
Use as an intermediate
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues
The following pyridine derivatives share structural similarities with 2-[2-(dimethylamino)ethoxy]pyridin-4-amine:
Key Observations :
- Electron-Donating vs.
- Hydrogen Bonding: The amino group at the 4-position and ether oxygen may facilitate intermolecular H-bonding, similar to 4-ethoxypyridin-2-amine, which forms dimers via N–H⋯N bonds .
- Steric Effects: The dimethylaminoethyl ether chain introduces steric bulk, differentiating it from simpler analogues like 4-vinylpyridin-2-amine .
Physicochemical Properties
Notes:
- The dimethylaminoethyl ether group likely increases solubility in aqueous media compared to purely hydrophobic substituents (e.g., vinyl or methyl groups).
- Crystallinity may be lower than 4-ethoxypyridin-2-amine due to the flexible dimethylaminoethyl chain .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
